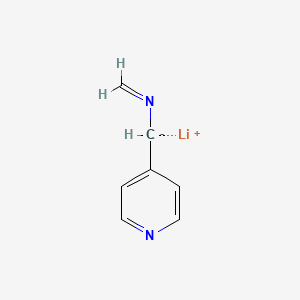
Lithium (methylideneamino)(pyridin-4-yl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (methylideneamino)(pyridin-4-yl)methanide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a lithium atom bonded to a methylideneamino group and a pyridin-4-yl group, forming a methanide structure. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (methylideneamino)(pyridin-4-yl)methanide typically involves the reaction of pyridin-4-ylmethanamine with lithium reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the amine, followed by the addition of a methylidene source to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium (methylideneamino)(pyridin-4-yl)methanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., Cl-, Br-), alkoxides (e.g., RO-)
Major Products Formed
Oxidation: Oxides of the original compound
Reduction: Reduced amine derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Lithium (methylideneamino)(pyridin-4-yl)methanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its lithium content.
Mechanism of Action
The mechanism by which Lithium (methylideneamino)(pyridin-4-yl)methanide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the lithium ion can modulate neurotransmitter release and signal transduction pathways, potentially affecting mood and cognitive functions. The methylideneamino and pyridin-4-yl groups can interact with enzymes and receptors, influencing their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Lithium (pyridin-4-yl)methanide
- Lithium (methylideneamino)(pyridin-3-yl)methanide
- Lithium (methylideneamino)(pyridin-2-yl)methanide
Uniqueness
Lithium (methylideneamino)(pyridin-4-yl)methanide stands out due to its specific structural arrangement, which imparts unique reactivity and interaction profiles compared to its analogs. The position of the pyridinyl group and the presence of the methylideneamino moiety contribute to its distinct chemical and biological properties .
Properties
CAS No. |
830326-34-6 |
|---|---|
Molecular Formula |
C7H7LiN2 |
Molecular Weight |
126.1 g/mol |
IUPAC Name |
lithium;N-(pyridin-4-ylmethyl)methanimine |
InChI |
InChI=1S/C7H7N2.Li/c1-8-6-7-2-4-9-5-3-7;/h2-6H,1H2;/q-1;+1 |
InChI Key |
BTOCVHJJRBRUCY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=N[CH-]C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



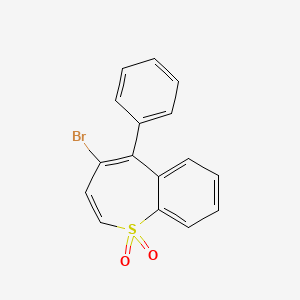
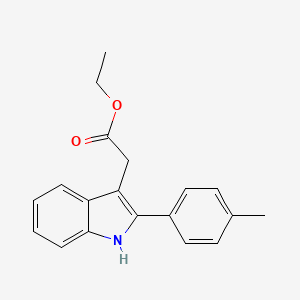
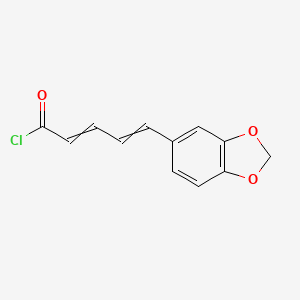
![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)


![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)
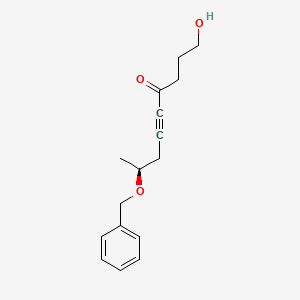
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)
![Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl-](/img/structure/B14229050.png)

